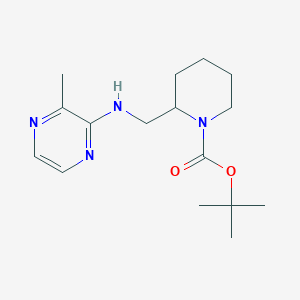

tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

Chemical Name: tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate Molecular Formula: C₁₆H₂₆N₄O₂ Molecular Weight: 306.41 g/mol CAS Number: 1420850-98-1 (positional isomer) / 1289388-48-2 (alternative positional isomer)

This compound belongs to the class of tert-butyl piperidine carboxylate derivatives, characterized by a piperidine ring functionalized with a Boc (tert-butoxycarbonyl) protecting group and an aminomethylpyrazine substituent. The Boc group improves stability during synthesis but is acid-labile, requiring careful handling in downstream applications .

Properties

IUPAC Name |

tert-butyl 2-[[(3-methylpyrazin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19-11-13-7-5-6-10-20(13)15(21)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKYYRWCWZJSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NCC2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401117955 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(3-methyl-2-pyrazinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-89-8 | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(3-methyl-2-pyrazinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 2-[[(3-methyl-2-pyrazinyl)amino]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401117955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 2-(((3-methylpyrazin-2-yl)amino)methyl)piperidine-1-carboxylate, also known by its CAS number 1289387-89-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and synthesis methods.

Chemical Structure and Properties

The molecular formula of this compound is C16H26N4O2, with a molecular weight of approximately 306.40 g/mol. The compound features a tert-butyl group, a piperidine ring, and a 3-methylpyrazin-2-yl amino group, which contribute to its biological activity and interaction with various biological targets .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing pyrazine rings demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to over 512 μg/mL .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | MIC (μg/mL) | Activity |

|---|---|---|---|

| Compound A | Pyrazine derivative | 4 | Strong |

| Compound B | Piperidine derivative | 16 | Moderate |

| Compound C | Pyridine derivative | >512 | Weak |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The basicity of the substituents on the piperidine ring significantly influences the compound's antimycobacterial potency. Higher basicity correlates with increased activity against M. tuberculosis .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent introduction of the pyrazine moiety. These methods allow for modifications that enhance yield and purity while tailoring the compound's properties for specific biological applications .

Case Studies

Several studies have evaluated the biological effects of related compounds in various contexts:

- Antitubercular Activity : A study assessed the efficacy of piperidinothiosemicarbazone derivatives against M. tuberculosis, demonstrating that structural modifications can enhance or diminish activity .

- Neuroprotective Effects : Other derivatives have shown promise in neuroprotection, indicating that variations in the molecular structure can lead to diverse therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Piperidine Ring

- tert-Butyl 3-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1420850-98-1): Substituent at position 3 of the piperidine ring. Molecular weight: 306.41 g/mol. Differences in stereoelectronic effects due to substituent positioning may alter binding affinity in biological targets compared to the 2-substituted analog .

- tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1289388-48-2): Substituent at position 4 of the piperidine ring. Molecular weight: 306.40 g/mol. The 4-position may confer distinct conformational flexibility, influencing interactions with enzymes like metallo-β-lactamases .

Functional Group Variations

- Phosphonate Derivatives (e.g., Compounds 4h, 4i, 4j from ):

- Examples :

- 4h-1 : tert-Butyl 2-((benzo[b]thiophene-3-carboxamido)(diethoxyphosphoryl)methyl)piperidine-1-carboxylate.

- 4i-1 : tert-Butyl 2-((diethoxyphosphoryl)(2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate.

- Key Differences :

- Presence of diethoxyphosphoryl groups increases molecular weight (e.g., ~450–500 g/mol) and polarity, enhancing water solubility but reducing membrane permeability.

Demonstrated inhibition of NDM-1 metallo-β-lactamase with IC₅₀ values in the µM range, suggesting the phosphonate group plays a critical role in metal chelation .

- Quinoxaline Derivatives (e.g., ): Example: tert-Butyl 2-(((3-aminoquinoxalin-2-yl)(methyl)amino)methyl)piperidine-1-carboxylate. Key Differences:

- Replacement of pyrazine with quinoxaline, a larger aromatic system, may enhance π-π stacking interactions in biological targets.

- The amino group on quinoxaline could improve solubility in polar solvents .

Backbone Modifications

- Azetidine Analogs (e.g., ):

- Example : tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate.

- Key Differences :

- Azetidine (4-membered ring) vs. piperidine (6-membered ring) alters ring strain and conformational dynamics.

- Smaller ring size may reduce steric bulk, favoring binding to compact enzymatic pockets .

Structural and Functional Data Tables

Table 1: Comparative Analysis of Key Compounds

Table 2: Physicochemical Properties

| Property | Target Compound | 4h-1 | Quinoxaline Derivative |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 3.8 | 1.9 |

| Water Solubility (mg/mL) | 0.05 | 0.2 | 0.1 |

| Stability (pH 7.4) | Stable | Moderate | Stable |

Research Findings and Implications

- Synthetic Challenges: The target compound’s synthesis is inferred to involve coupling reactions similar to (e.g., amide bond formation), but yields may vary due to the pyrazine group’s electronic effects. Phosphonate derivatives require specialized reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), as seen in .

- The pyrazine ring’s nitrogen atoms likely coordinate zinc ions in enzyme active sites, a mechanism shared with phosphonate derivatives .

- Drug Design Insights : Positional isomerism (2-, 3-, or 4-substituted piperidine) and substituent bulk significantly impact bioactivity. For instance, 4h-1’s benzo[b]thiophene group enhances hydrophobic interactions, whereas the target compound’s pyrazine may improve hydrogen bonding .

Q & A

Q. Key Considerations :

- Control reaction temperature (0–20°C) to minimize side reactions during Boc protection .

- Use anhydrous solvents to prevent hydrolysis of intermediates.

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:

A combination of spectroscopic and spectrometric methods is employed:

- 1H/13C NMR : Peaks for the Boc group (δ ~1.46 ppm, 9H; δ ~79.83 ppm, C=O) and pyrazine ring protons (δ ~8.5–9.0 ppm) confirm substitution patterns .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated vs. observed) validates the molecular formula (e.g., C₁₆H₂₅N₅O₂ requires m/z 341.1972) .

- X-ray Crystallography (if crystalline): Determines bond lengths and angles (e.g., piperidine chair conformation, C-N bond distances ~1.45–1.50 Å) .

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Boc tert-butyl | 1.46 | Singlet | 9H, C(CH₃)₃ |

| Pyrazine C-H | 8.67 | Multiplet | 3-methylpyrazin-2-yl |

| Piperidine CH₂ | 3.04–4.04 | Multiplet | N-CH₂-N linker |

Advanced: How do reaction conditions influence yield and selectivity in aminomethylation?

Answer:

Critical factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates but may promote side reactions at elevated temperatures .

- Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate the Mannich reaction but require strict pH control to avoid Boc deprotection.

- Temperature : Lower temperatures (0–5°C) favor selective aminomethylation over competing N-alkylation pathways .

Q. Data Contradictions :

- Some protocols report higher yields with microwave-assisted synthesis (70% vs. 50% conventional), but reproducibility depends on precise power modulation .

Advanced: What challenges arise during purification, and how are they addressed?

Answer:

Challenges :

- Polar Byproducts : Residual amines or unreacted pyrazine derivatives co-elute with the product during chromatography.

- Hydrolysis Risk : Boc groups may degrade under acidic or aqueous conditions during workup.

Q. Solutions :

- Gradient Elution : Optimize hexane/ethyl acetate ratios (e.g., 3:1 to 1:2) to resolve closely eluting impurities .

- Scavenger Resins : Use Si-Trisamine to adsorb acidic byproducts post-reaction, improving crude purity before chromatography .

Stability and Reactivity: What storage and handling protocols are recommended?

Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent moisture absorption and oxidative degradation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, KMnO₄), which may cleave the Boc group or pyrazine ring .

- Safety : Use PPE (nitrile gloves, goggles) and conduct reactions in a fume hood due to potential respiratory irritation from amine intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.